ethyl 4-[2-({1-[3-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate
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Overview
Description
Ethyl 4-(2-((1-(3-(butylcarbamoyl)phenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({1-[3-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Amidation: The butylcarbamoyl group is introduced through an amidation reaction, typically using butylamine and a suitable carboxylic acid derivative.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((1-(3-(butylcarbamoyl)phenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, such as aminolysis, to form amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, alcohols.
Scientific Research Applications
Ethyl 4-(2-((1-(3-(butylcarbamoyl)phenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 4-[2-({1-[3-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the thioether and carbamoyl groups can form covalent bonds with nucleophilic sites on the target molecules.
Comparison with Similar Compounds
Ethyl 4-(2-((1-(3-(butylcarbamoyl)phenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate can be compared with other compounds containing similar functional groups:
Imidazole Derivatives: Compounds like histamine and cimetidine, which contain the imidazole ring, are known for their biological activity.
Thioether Compounds: Thioethers such as methionine and thioanisole are important in biochemistry and organic synthesis.
Carbamoyl Derivatives: Urea and carbamazepine are examples of compounds with carbamoyl groups, known for their medicinal properties.
The uniqueness of ethyl 4-[2-({1-[3-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate lies in the combination of these functional groups, which imparts a distinct set of chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[2-[1-[3-(butylcarbamoyl)phenyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S/c1-3-5-13-26-23(31)19-7-6-8-21(16-19)29-15-14-27-25(29)34-17-22(30)28-20-11-9-18(10-12-20)24(32)33-4-2/h6-12,14-16H,3-5,13,17H2,1-2H3,(H,26,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRSAZVNLJHLMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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